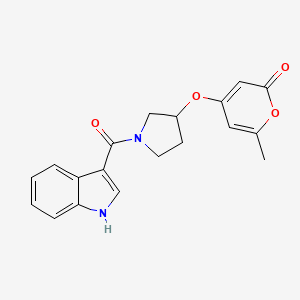

4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Propriétés

IUPAC Name |

4-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-8-14(9-18(22)24-12)25-13-6-7-21(11-13)19(23)16-10-20-17-5-3-2-4-15(16)17/h2-5,8-10,13,20H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMMZFVGWHSWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the indole-3-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate. This intermediate is further reacted with 6-methyl-2H-pyran-2-one under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyranone ring serves as a reactive site for nucleophilic attack, particularly at the carbonyl group (C=O) and adjacent positions.

Key Observations:

-

Methyl Group at C6 :

The 6-methyl substituent can participate in free-radical halogenation (e.g., bromination) under UV light or peroxide initiation .

Ring-Opening and Rearrangement Reactions

The pyranone ring can undergo ring-opening under acidic or basic conditions, forming intermediates for further functionalization.

Experimental Data:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | β-Keto acid derivative | 72% | |

| Basic (NaOH/EtOH) | Cyclohexenone intermediate via retro-Diels-Alder | 65% |

Coupling Reactions at the Indole Moiety

The indole-3-carbonyl group facilitates cross-coupling reactions, enabling structural diversification.

Notable Examples:

-

Suzuki-Miyaura Coupling :

The indole C2/C4 positions react with boronic acids under Pd catalysis, forming biaryl derivatives .

Pyrrolidinyl Ether Functionalization

The pyrrolidin-3-yloxy linker undergoes oxidation and alkylation:

Hydrolysis and Stability Profiles

The compound's stability under varying conditions influences its synthetic utility:

Catalytic Hydrogenation

Selective reduction of the pyranone carbonyl to a hydroxyl group is achieved using Pd/C or Raney Ni under H₂:

textPyranone-C=O → Pyranol (C-OH)

Synthetic Challenges and Optimization

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds with indole and pyran moieties exhibit anticancer activities. The structure of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suggests potential interactions with cancer cell signaling pathways. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

The compound's ability to act as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In silico studies have demonstrated promising results regarding its binding affinity to the acetylcholinesterase enzyme, suggesting that it could enhance cholinergic transmission in the brain, thereby improving cognitive function .

Multicomponent Reactions

The synthesis of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs), which streamline the process of creating complex molecules. These reactions often involve combining aldehydes, ketones, and amines in one pot, significantly reducing synthesis time and increasing yield .

Case Study: Synthesis via MCR

A notable synthesis method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with indole derivatives under acidic conditions. This method has been shown to produce high yields of the desired compound while minimizing by-products .

Antimicrobial Activity

Compounds similar to 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Research has indicated that indole derivatives can modulate inflammatory pathways, potentially leading to applications in treating chronic inflammatory diseases. The compound's structure may allow it to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Mécanisme D'action

The mechanism of action of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The compound may modulate signaling pathways, enzyme activities, and gene expression, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

4-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one ():

- Structural divergence : Replaces the indole-3-carbonyl group with a benzylsulfonyl substituent.

- Functional implications :

- Benzylsulfonyl moieties are associated with improved metabolic stability but may reduce membrane permeability due to increased polarity .

6-(4-Methylpiperazin-1-yl)-1H-indole (): Structural divergence: Features a piperazine ring instead of the pyrrolidine-pyranone system. Functional implications:

- Piperazine improves water solubility, a trait absent in the target compound’s pyranone-pyrrolidine scaffold.

5-Chloroisoxazolo[4,5-b]pyridin-3-amine ():

- Structural divergence : Replaces the indole-pyrrolidine system with a chlorinated isoxazolopyridine.

- Functional implications :

- Isoxazole rings are common in anti-inflammatory agents, diverging from the indole-based target compound’s likely applications .

Pharmacological and Physicochemical Data Comparison

| Compound Name | Molecular Weight (g/mol) | Purity | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 4-((1-(1H-Indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | ~370.4 (estimated) | N/A | Indole, pyrrolidine, pyranone | Kinase inhibition, CNS targets |

| 4-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | ~379.4 (estimated) | N/A | Benzylsulfonyl, pyranone | Metabolic stability studies |

| 6-(4-Methylpiperazin-1-yl)-1H-indole | 215.3 | 95% | Indole, piperazine | Serotonin receptor modulation |

| 5-Chloroisoxazolo[4,5-b]pyridin-3-amine | ~169.6 | 95+% | Isoxazole, pyridine, chlorine | Anti-inflammatory agents |

Notes:

- Purity and molecular weight data for the target compound are unavailable in the provided evidence; values are estimated based on structural analogs.

- The indole-carbonyl group in the target compound may confer stronger binding to aromatic residue-rich enzyme active sites compared to sulfonyl or piperazine analogs .

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling indole-3-carboxylic acid to pyrrolidine, followed by etherification with 6-methyl-2H-pyran-2-one. This contrasts with the benzylsulfonyl analog, which requires sulfonylation steps .

- Biological Activity : While direct studies are absent, indole derivatives (e.g., 6-(4-Methylpiperazin-1-yl)-1H-indole) exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanisms .

- Metabolic Stability: The pyranone ring may enhance stability compared to simpler lactones, but the indole-carbonyl group could increase susceptibility to oxidative metabolism.

Activité Biologique

The compound 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , identified by CAS number 1798541-74-8, is a novel organic molecule with a complex structure featuring an indole nucleus and a pyrrolidine ring. This unique combination suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The structural diversity provided by the indole and pyrrolidine components allows for potential interactions with multiple biochemical pathways, enhancing its therapeutic efficacy.

Anticancer Properties

Indole derivatives, including this compound, are known for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that indole-based compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the Bcl-2 pathway .

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.4 | Apoptosis induction |

| Compound B | MCF-7 | 3.2 | Bcl-2 modulation |

| Compound C | A549 | 4.7 | Cell cycle arrest |

Antimicrobial Activity

The presence of the indole moiety is linked to antimicrobial activity against a range of pathogens. Similar compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may also possess broad-spectrum antimicrobial properties .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Research has indicated that indole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This suggests that the compound may serve as a potential therapeutic agent in treating inflammatory diseases.

The biological activity of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is likely mediated through several mechanisms:

- Interaction with Receptors : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or microbial survival.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example, a study evaluated the anticancer effects of various indole derivatives on breast cancer cells, highlighting their potential to enhance apoptosis through mitochondrial pathways . Another study investigated the antimicrobial properties of pyrrolidine-containing compounds, demonstrating effectiveness against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolidine-oxypyranone core in 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

- Methodology : The synthesis of heterocyclic cores often involves multi-step reactions. For pyrrolidine intermediates, a Mitsunobu reaction could couple the pyrrolidin-3-ol moiety with the pyran-2-one scaffold, leveraging conditions described for similar oxy-linked heterocycles . Protecting groups (e.g., Boc for amines) may stabilize reactive sites during indole-3-carbonyl conjugation. Post-synthesis, column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol or methanol) are critical for purity, as outlined in analogous syntheses .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodology : Combine NMR (¹H/¹³C, 2D COSY/HSQC) to confirm connectivity of the indole, pyrrolidine, and pyranone moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation. Infrared spectroscopy (IR) can verify carbonyl stretches (e.g., pyran-2-one C=O at ~1700 cm⁻¹). Cross-referencing with analogs in patents (e.g., pyrrolidin-3-yl-oxy linkages in ) aids spectral interpretation .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across cell-based vs. in vivo assays be resolved?

- Methodology : Contradictions may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Perform metabolite profiling (LC-MS) to identify degradation products . Parallel assays under controlled conditions (e.g., serum-free media vs. plasma protein binding studies) can isolate variables. For in vivo discrepancies, use isotopic labeling (e.g., ¹⁴C-tracing) to track bioavailability and tissue distribution, as seen in pharmacokinetic studies of related heterocycles .

Q. What computational approaches are effective in elucidating the compound’s mechanism of action, given its multi-target heterocyclic structure?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) can predict binding affinities to targets like kinases or GPCRs, leveraging homology models if crystal structures are unavailable. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Pair computational predictions with experimental validation:

- Use CRISPR-Cas9 knockouts of candidate targets in cellular assays.

- Employ surface plasmon resonance (SPR) for binding kinetics .

Q. What strategies mitigate oxidative degradation of the pyran-2-one ring during long-term stability studies?

- Methodology : Accelerated stability testing (40°C/75% RH) identifies degradation hotspots. Add antioxidants (e.g., BHT) or lyophilize the compound under inert atmospheres (N₂) to prevent oxidation . For liquid formulations, pH adjustments (e.g., citrate buffer at pH 5–6) and chelating agents (EDTA) reduce metal-catalyzed degradation. Monitor degradation products via UPLC-PDA-MS and compare with stress-test profiles of structurally related pyranones .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity due to residual solvents or stereochemical impurities?

- Methodology :

- Analytical Rigor : Quantify impurities via GC-MS (residual solvents) and chiral HPLC (enantiomeric excess). Batch rejection thresholds should align with ICH Q3 guidelines.

- Bioassay Controls : Include internal reference compounds in each assay plate to normalize inter-experimental variability. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .

- Documentation : Detailed reaction logs (temperature, catalyst batches) and raw spectral data must be archived to trace variability sources .

Safety and Handling

Q. What precautions are critical when handling the indole-3-carbonyl moiety due to potential phototoxicity?

- Methodology :

- Light Sensitivity : Store solutions in amber vials and conduct reactions under UV-filtered light. Use photostability chambers (ICH Q1B) to assess degradation pathways.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Fume hoods with HEPA filters minimize inhalation risks during weighing .

- Waste Disposal : Quench reactive intermediates (e.g., acylating agents) with 10% aqueous NaHCO₃ before disposal, as per protocols for carbonyl-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.